![molecular formula C10H8FNO2 B180063 methyl 4-fluoro-1H-indole-2-carboxylate CAS No. 113162-36-0](/img/structure/B180063.png)
methyl 4-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as methyl 4-fluoro-1H-indole-2-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The interaction of this compound with its targets leads to a variety of biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s mode of action is largely dependent on the specific target it interacts with .
Biochemical Pathways
Indole derivatives affect a wide range of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity it exhibits. For instance, in the case of its antiviral activity, it has been shown to inhibit influenza A .
Preparation Methods
The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate typically involves the reaction of 4-fluoroaniline with diethyl oxalate to form the corresponding oxalate ester. This intermediate is then cyclized using a suitable acid catalyst to yield the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Methyl 4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Methyl 4-fluoro-1H-indole-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable in the development of new compounds.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Potential Products |
---|---|---|
Oxidation | Introduction of functional groups | Modified indole derivatives |
Reduction | Removal of oxygen-containing groups | Simplified indole structures |
Substitution | Replacement of fluorine or other groups | Diverse indole analogs |
Biological Research
The compound's structural similarity to natural indoles makes it an important tool for studying biological pathways and interactions. It has been investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Case Study: Antiviral Activity
Research has highlighted the efficacy of indole derivatives, including this compound, as inhibitors of viral replication. For instance, a series of indole-2-carboxamides were developed that showed significant inhibition against neurotropic alphaviruses, demonstrating the potential of this compound class in antiviral therapies .
Medicinal Chemistry
This compound has been explored for its therapeutic applications, particularly in the development of novel drugs targeting HIV and other viral infections.
Table 2: Therapeutic Potential of Indole Derivatives
Target Disease | Compound | Activity | IC50 Value |
---|---|---|---|
HIV | Indole-2-carboxylic acid derivative | Integrase Inhibition | 0.13 μM |
Neurotropic Viruses | Methyl 4-fluoro-1H-indole series | Viral Replication Inhibition | Varies |
Industrial Applications
In addition to its roles in research and medicine, this compound is also used in the industrial sector for producing new materials and as an intermediate in large-scale chemical syntheses.
Case Study: Industrial Synthesis Optimization
Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and efficiency. Techniques such as continuous flow reactors and high-throughput screening have been employed to improve reaction conditions significantly .
Comparison with Similar Compounds
Methyl 4-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
- Methyl 4-chloro-1H-indole-2-carboxylate
- Methyl 5-fluoro-1H-indole-2-carboxylate
- Methyl 6-fluoro-1H-indole-2-carboxylate
These compounds share similar structures but differ in the position and type of substituents on the indole ring.
Biological Activity
Methyl 4-fluoro-1H-indole-2-carboxylate (CAS Number: 113162-36-0) is an indole derivative that has garnered interest in biological and medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₈FNO₂
- Molecular Weight : 193.17 g/mol
- Structure : The compound features a fluorine atom at the 4-position of the indole ring and a carboxylate ester group, which contributes to its biological properties.
This compound interacts with various biological targets, influencing multiple biochemical pathways:
- Antiviral Activity : The compound has demonstrated inhibitory effects against influenza A virus and HIV-1 integrase. Its structure allows it to chelate metal ions in the active sites of these viral proteins, disrupting their function .
- Anticancer Properties : Indole derivatives, including this compound, have been explored for their potential in cancer therapy. They may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including modulation of histone acetylation .
- Anti-inflammatory Effects : Compounds with indole structures often exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Antiviral Studies : Research has shown that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase with improved IC₅₀ values through structural modifications at various positions on the indole ring . The introduction of substituents enhances binding affinity and specificity.
- Cancer Research : In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human leukemia cells. The mechanism involves modulation of histone acetylation patterns, suggesting potential applications in cancer therapy .
- Inflammatory Models : Experiments using animal models have indicated that this compound can reduce inflammation markers, supporting its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXLBPLHQYAPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405863 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113162-36-0 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.